molecular formula C9H9F3S2 B14763291 (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane)

(3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane)

Cat. No.: B14763291
M. Wt: 238.3 g/mol
InChI Key: GJUHNAGJQFBOSZ-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is an organosulfur compound characterized by the presence of a trifluoromethyl group and two methylsulfane groups attached to a phenylene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups .

Scientific Research Applications

Chemistry: In chemistry, (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical compounds. It is also explored for its potential as an enzyme inhibitor and in the design of novel therapeutic agents .

Industry: In the industrial sector, (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is used in the production of high-performance materials, including polymers with enhanced thermal and mechanical properties .

Mechanism of Action

The mechanism by which (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Uniqueness: (3-(Trifluoromethyl)-1,2-phenylene)bis(methylsulfane) is unique due to its combination of trifluoromethyl and methylsulfane groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C9H9F3S2

Molecular Weight

238.3 g/mol

IUPAC Name

1,2-bis(methylsulfanyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H9F3S2/c1-13-7-5-3-4-6(8(7)14-2)9(10,11)12/h3-5H,1-2H3

InChI Key

GJUHNAGJQFBOSZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1SC)C(F)(F)F

Origin of Product

United States

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